Tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate

Catalog No.
S999212
CAS No.
1258652-24-2
M.F
C9H15F3N2O2
M. Wt
240.226
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-...

CAS Number

1258652-24-2

Product Name

Tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate

IUPAC Name

tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate

Molecular Formula

C9H15F3N2O2

Molecular Weight

240.226

InChI

InChI=1S/C9H15F3N2O2/c1-7(2,3)16-6(15)14-4-8(13,5-14)9(10,11)12/h4-5,13H2,1-3H3

InChI Key

ORAKIPUXJZWAKD-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CC(C1)(C(F)(F)F)N
Tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate is a tert-butyl ester derivative of 3-amino-3-(trifluoromethyl)azetidine-1-carboxylic acid. It is a white to off-white crystalline powder that is commonly used as a starting material in organic synthesis. This compound has a molecular weight of 275.26 g/mol and is a relatively stable compound.
The physical and chemical properties of tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate have been researched. The compound has a melting point of about 75-80℃ and is soluble in organic solvents. In addition, it has a unique chemical structure that plays a vital role in its properties.
Tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate can be synthesized from the reaction between tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate and various organic substrates. Additionally, the compound has been characterized using techniques such as NMR spectroscopy and IR spectroscopy.
Various analytical methods have been used to identify and quantify tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate. These methods include High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate has been shown to have various biological properties, including anticancer activity and antimicrobial activity. It has been tested on animals, and the results have revealed positive effects on rats.
Studies have shown that tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate is relatively safe. However, caution should be taken when using this compound, and safety regulations must be followed during scientific experiments.
The compound has potential applications in various scientific fields such as medicinal chemistry, drug discovery, and material science. It can be used as a chemical intermediate to produce a large number of compounds used in the above fields.
Currently, research on tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate is limited. However, due to its unique chemical structure and potential applications in various fields, it is an area of interest for future research.
The compound has potential implications in various research fields, including drug discovery, material science, and nanotechnology. It can be used to develop new and effective drugs, as well as create new materials with unique properties.
The limitations of using tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate include its high cost, limited availability, and potential toxicity. Future directions for research on this compound include identifying its potential use in different therapeutic areas, exploring its properties, and developing new analytical methods for its detection and quantification.
1. Exploration of its use in treating infectious diseases such as tuberculosis or pneumonia.
2. The study of its potential applications in nanotechnology, including creating nanoscale materials and devices.
3. Investigation of its potential as a catalyst in chemical reactions.
4. Research into its use in food science and nutrition.
5. The creation of stable and adaptable coatings for preventing corrosion.
6. Identification of new synthetic routes to produce tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate.
7. Investigation of the compound's potential use in the creation of new optical materials and devices.
8. The study of its potential as an anticancer drug.
9. Examination of its use in the creation of specialized polymers for various industrial applications.
10. Analysis of its impact on the environment and potential environmental risks from its use, storage, and disposal.

XLogP3

0.9

Dates

Modify: 2023-08-15

Explore Compound Types